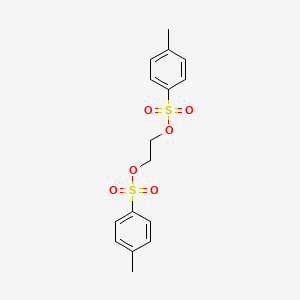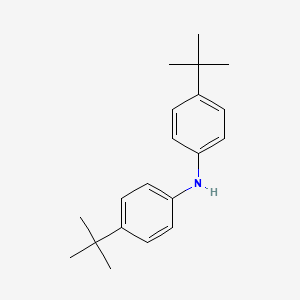
Bis(4-tert-butylphenyl)amine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of derivatives similar to Bis(4-tert-butylphenyl)amine, such as 1,2-bis(4-aminophenoxy)-4-tert-butylbenzene, involves the use of monomers to prepare polymers with significant properties, including excellent solubility in polar organic solvents and high thermal stability, demonstrating the adaptability and importance of the tert-butyl group in chemical synthesis (Hsiao et al., 2000).
Molecular Structure Analysis
Structural analysis of compounds related to Bis(4-tert-butylphenyl)amine reveals complex molecular arrangements. For instance, novel bis(amine anhydride)s were synthesized, showcasing structures determined by X-ray, highlighting the role of tert-butyl groups in influencing molecular conformation and the potential for creating polymers with desirable properties (Li et al., 2007).
Chemical Reactions and Properties
Bis(4-tert-butylphenyl)amine undergoes various chemical reactions, including oxidative transformations when reacted with transition metal ions, demonstrating its reactivity and the potential for creating diverse chemical structures (Leconte et al., 2018).
Physical Properties Analysis
The physical properties of compounds containing the tert-butylphenyl group, like Bis(4-tert-butylphenyl)amine, often include noncrystallinity and excellent solubility, as observed in synthesized polyimides. These materials also exhibit high thermal stability, with glass-transition temperatures ranging significantly, showcasing the influence of the molecular structure on the physical properties (Hsiao et al., 2000).
Chemical Properties Analysis
The chemical properties of bis(4-tert-butylphenyl)amine derivatives, such as their ability to form stable polyimides with high thermal stability and solubility, highlight the significant impact of the tert-butyl group on chemical behavior. These compounds can withstand high temperatures without decomposing, a crucial attribute for materials used in high-temperature applications (Hsiao et al., 2000).
Applications De Recherche Scientifique
-
Organic Chemistry - Synthesis of Aminoxyls
-
Organic Chemistry - Reductive Bromination
-
Organic Chemistry - Synthesis of Iodonium Salts
-
Organic Chemistry - Synthesis of Thiophosphoramidates
-
Organic Chemistry - Synthesis of Ethene Derivatives
-
Organic Chemistry - Synthesis of Pyrimidinamines
-
Organic Chemistry - Synthesis of Iodonium Salts
-
Organic Chemistry - Synthesis of Thiophosphoramidates
-
Organic Chemistry - Synthesis of Pyrimidinamines
-
Organic Chemistry - Synthesis of Thiophosphoramidates
- Bis(4-tert-butylphenyl)amine is involved in the synthesis of various thiophosphoramidates such as O,O’-BIS(4-TERT-BUTYLPHENYL)(2-METHOXY-5-METHYLPHENYLUREIDO)THIOPHOSPHORAMIDATE .
- These compounds are used in the synthesis of phosphorus-containing polymers and in the preparation of flame retardants .
-
Organic Chemistry - Synthesis of Thiophosphoramidates
- Bis(4-tert-butylphenyl)amine is involved in the synthesis of various thiophosphoramidates such as O,O’-BIS(4-TERT-BUTYLPHENYL)(3-(3-METHOXYPROPYL)-2-THIOUREIDO)THIOPHOSPHORAMIDATE .
- These compounds are used in the synthesis of phosphorus-containing polymers and in the preparation of flame retardants .
-
Organic Chemistry - Synthesis of Thiophosphoramidates
Safety And Hazards
Propriétés
IUPAC Name |
4-tert-butyl-N-(4-tert-butylphenyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N/c1-19(2,3)15-7-11-17(12-8-15)21-18-13-9-16(10-14-18)20(4,5)6/h7-14,21H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPEKHRGERHDLRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC2=CC=C(C=C2)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70332547 | |
| Record name | Bis(4-tert-butylphenyl)amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70332547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(4-tert-butylphenyl)amine | |
CAS RN |
4627-22-9 | |
| Record name | 4,4'-Di-tert-butyldiphenylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004627229 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bis(4-tert-butylphenyl)amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70332547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4'-DI-TERT-BUTYLDIPHENYLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S25750I14Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[(2-Amino-2-methylpropyl)amino]-2-methylpropan-1-ol](/img/structure/B1267897.png)



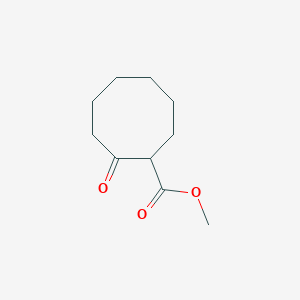
![1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1267903.png)
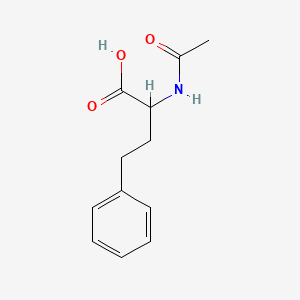
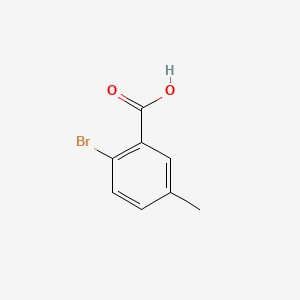
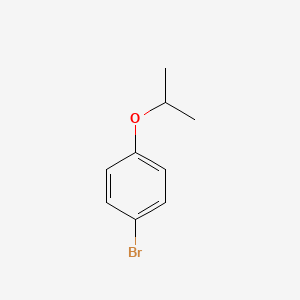
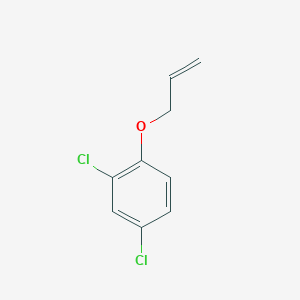
![N-[(4-aminophenyl)methyl]acetamide](/img/structure/B1267911.png)
